tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

c-Met kinase inhibitor scaffold hopping 1,6-naphthyridine

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2), also referred to as 6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine, is a partially saturated bicyclic heterocycle with molecular formula C13H19N3O2 and molecular weight 249.31 g/mol. The compound features a 1,6-naphthyridine core bearing a free 3-amino group and a tert-butyloxycarbonyl (Boc)-protected secondary amine at the 6-position, classifying it as a protected amino-naphthyridine intermediate.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 355819-02-2
Cat. No. B1279791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS355819-02-2
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N
InChIInChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3
InChIKeyYHALGDJDGQKVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2): A Boc-Protected 1,6-Naphthyridine Building Block for Kinase-Targeted Drug Discovery


tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2), also referred to as 6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine, is a partially saturated bicyclic heterocycle with molecular formula C13H19N3O2 and molecular weight 249.31 g/mol [1]. The compound features a 1,6-naphthyridine core bearing a free 3-amino group and a tert-butyloxycarbonyl (Boc)-protected secondary amine at the 6-position, classifying it as a protected amino-naphthyridine intermediate . Its structural attributes position it as a versatile building block within the broader class of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, which serve as key intermediates in the synthesis of kinase inhibitors, peptidomimetics, and other bioactive molecules where precise structural control is critical for target engagement [2].

Why Substituting a 1,5-Naphthyridine or Cbz-Protected Analog for tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Can Compromise Synthetic Strategy and Biological Outcome


Generic substitution among naphthyridine building blocks is not scientifically sound because the position of nitrogen atoms on the fused bicyclic scaffold directly dictates kinase binding mode and selectivity, while the choice of amine protecting group determines downstream synthetic compatibility. Direct comparative evidence from scaffold-hopping studies demonstrates that 1,6-naphthyridine cores yield superior c-Met kinase inhibition relative to 1,5-naphthyridine isomers [1]. Furthermore, the Boc protecting group on the 6-position amine enables selective, orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM) while remaining stable to hydrogenolysis—a capability not shared by Cbz-protected analogs such as benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1416373-96-0), which requires catalytic hydrogenation for deprotection and is incompatible with reduction-sensitive functional groups commonly present in advanced synthetic intermediates [2]. The 1,6-naphthyridine scaffold itself has been validated to deliver 3226-fold VEGFR-2 selectivity in MET inhibitor programs, a level of selectivity that cannot be assumed for other naphthyridine isomers without equivalent empirical validation [3].

Quantitative Differentiation Evidence for tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2) Against Closest Comparators


Head-to-Head c-Met Kinase Inhibition: 1,6-Naphthyridine Core Outperforms 1,5-Naphthyridine in Scaffold-Hopping Studies

In a direct scaffold-hopping comparison, two series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed from the c-Met inhibitor MK-2461 and tested head-to-head on c-Met kinase and in vitro anti-tumor activities against Hela and A549 cell lines. The results explicitly concluded that '1,6-naphthyridine was a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine,' with compounds 26b and 26c showing the best enzymic and cytotoxic activities across both series [1].

c-Met kinase inhibitor scaffold hopping 1,6-naphthyridine cancer

Boc Protection on the 1,6-Naphthyridine 6-Position Enables Orthogonal Deprotection Not Possible with Cbz-Protected Analogs

The Boc protecting group on CAS 355819-02-2 is cleavable under mild acidic conditions (typically 20–50% TFA in DCM at 0°C to room temperature, 30 min to 2 h) while remaining inert to catalytic hydrogenolysis (H2/Pd-C). In contrast, the Cbz-protected analog benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1416373-96-0) requires catalytic hydrogenation for deprotection, which is incompatible with alkenes, alkynes, benzyl esters, and other reduction-sensitive moieties commonly present in advanced synthetic intermediates [1]. When both Boc and Cbz groups coexist on the same molecule, Cbz can be selectively removed by catalytic hydrogenolysis leaving Boc intact, or Boc can be selectively removed by acidolysis leaving Cbz unaffected—a well-established orthogonal pair in synthetic chemistry [2].

orthogonal protection Boc deprotection Cbz deprotection solid-phase synthesis

Documented 93.37% Yield for Catalytic Hydrogenation of the Nitro Precursor to tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

The synthesis of CAS 355819-02-2 from its direct nitro precursor, tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355818-98-3), proceeds via catalytic hydrogenation with a precisely reported yield of 93.37% . The reaction conditions are fully specified: 10% Pd/C (1.00 g catalyst for 3.0 g substrate, 10.74 mmol), H2 at 40 Psi (2068.65 Torr), methanol (100 mL), 15–20°C, 16 hours, yielding 2.5 g (10.03 mmol) of the product as a white solid after filtration and concentration .

nitro reduction catalytic hydrogenation process chemistry yield optimization

1,6-Naphthyridine-Based MET Inhibitors Achieve 3226-Fold Selectivity Over VEGFR-2, Validating Scaffold Utility for Selective Kinase Inhibitor Design

In a systematic optimization of MET kinase inhibitors bearing a 1,6-naphthyridinone scaffold, compound 23a demonstrated a MET IC50 of 7.1 nM with 3226-fold selectivity over VEGFR-2, along with markedly improved oral bioavailability (F = 57.7%) and low clearance (CL = 0.02 L/h/kg) [1]. The authors concluded that 'the excellent VEGFR-2 selectivity and favorable drug-likeness of 23g suggest that the 1,6-naphthyridine moiety could be used as a new scaffold for kinase inhibitor discovery' [1]. In contrast, the clinically approved MET inhibitor Cabozantinib displays no VEGFR-2 selectivity, leading to dose-limiting anti-angiogenic toxicities associated with dual MET/VEGFR-2 inhibition [2].

MET kinase VEGFR-2 selectivity 1,6-naphthyridinone kinase selectivity

Commercial Purity Specifications (95–≥97%) and Controlled Storage Requirements (2–8°C, Light-Sensitive) for tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Multiple independent vendors report purity specifications for CAS 355819-02-2 ranging from 95% to ≥97% (HPLC), with standardized storage requirements of 2–8°C, protected from light and moisture [1]. The free 3-amino group and the partially saturated 5,6,7,8-tetrahydro-naphthyridine core confer sensitivity to oxidative degradation and moisture absorption, necessitating more stringent storage conditions than fully aromatic naphthyridine analogs, which are often stable at ambient temperature. Physicochemical properties include density 1.2±0.1 g/cm³, boiling point 420.6±45.0°C at 760 mmHg, and flash point 208.2±28.7°C .

purity specification storage condition quality control procurement

Evidence-Backed Application Scenarios for tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2) in Drug Discovery and Chemical Biology


c-Met Kinase Inhibitor Lead Optimization: Prioritizing 1,6-Naphthyridine Building Blocks for Scaffold-Based Drug Design

In programs targeting c-Met kinase for oncology applications, CAS 355819-02-2 serves as the foundational 1,6-naphthyridine intermediate for constructing selective type II c-Met inhibitors. The scaffold's demonstrated superiority over 1,5-naphthyridine in head-to-head enzymic and cellular comparisons (Section 3, Evidence 1) and its capacity to achieve 3226-fold VEGFR-2 selectivity with favorable oral pharmacokinetics (Section 3, Evidence 4) make it the evidence-preferred starting material for SAR exploration. The free 3-amino group provides a direct handle for amide coupling, Buchwald-Hartwig amination, or reductive amination, while the Boc-protected 6-position secondary amine can be selectively deprotected (TFA/DCM) for late-stage diversification after the 3-position has been functionalized [1].

Multi-Step Heterocyclic Synthesis Requiring Orthogonal Amine Deprotection: Leveraging Boc Acid-Lability in Tandem with Cbz or Fmoc Groups

For synthetic routes incorporating both acid-labile and hydrogenation-labile protecting groups, the Boc protection at the 6-position of CAS 355819-02-2 enables selective deprotection without affecting Cbz, Fmoc, or Alloc groups present elsewhere in the molecule. This orthogonality (Section 3, Evidence 2) is critical for solid-phase peptide synthesis, fragment-based drug discovery, and any multi-step sequence where the 3-amino group must be functionalized while the 6-position amine remains protected (or vice versa). The high synthesis yield from the nitro precursor (93.37%, Section 3, Evidence 3) further supports cost-efficient procurement for multi-gram campaigns [2].

Spleen Tyrosine Kinase (SYK) Inhibitor Discovery: Exploiting the 1,6-Naphthyridine Pharmacophore with Pre-Installed 3-Amino Functionality

The 1,6-naphthyridine scaffold is a validated pharmacophore for spleen tyrosine kinase (SYK) inhibition, with published SAR establishing that 5,7-disubstituted [1,6]naphthyridines require a 3-amino group for optimal potency and that the para-substituted 7-aryl group in combination with 5-aminoalkylamino substituents drives inhibitory activity [3]. CAS 355819-02-2 provides the correctly substituted 1,6-naphthyridine core with the 3-amino group pre-installed and the 6-position Boc-protected for sequential functionalization, reducing the number of synthetic steps relative to building the substitution pattern from an unsubstituted naphthyridine core. Its well-defined physicochemical profile (density 1.2±0.1 g/cm³, flash point 208.2±28.7°C; Section 3, Evidence 5) supports safe laboratory handling .

Peptidomimetic Design and Fragment-Based Screening: A Conformationally Constrained Bicyclic Scaffold with Dual Differentiable Functionalization Handles

The rigid 1,6-naphthyridine bicyclic system provides conformational constraint valuable in peptidomimetic design, while the two chemically differentiable amino handles (free 3-NH2 and Boc-protected 6-N) enable sequential diversification in fragment growth campaigns. The compound's molecular properties—MW 249.31, XLogP3-AA 0.9, hydrogen bond donor count 1, hydrogen bond acceptor count 4, rotatable bond count 2—place it within favorable fragment-like chemical space (Rule of Three compliant) for lead discovery [4]. The standardized commercial availability at 95–97% purity with defined storage conditions (Section 3, Evidence 5) supports reproducible high-throughput screening and fragment elaboration workflows.

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